
3-Methyl-4-methylidenecyclopent-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-methylidenecyclopent-2-en-1-one is an organic compound with a unique structure that includes both a cyclopentene ring and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methylidenecyclopent-2-en-1-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of cyclopentanediols. This method typically requires the use of strong acids such as sulfuric acid under controlled temperature conditions to facilitate the elimination of water and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale dehydration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
3-Methyl-4-methylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
3-Methyl-4-methylidenecyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of fine chemicals, fragrances, and other industrial products.
作用机制
The mechanism by which 3-Methyl-4-methylidenecyclopent-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes and signaling pathways .
相似化合物的比较
Similar Compounds
Cyclopent-2-en-1-one: A simpler analog with a similar ring structure but lacking the methyl and methylidene substituents.
Cyclohex-2-en-1-one: A six-membered ring analog with similar reactivity.
Cyclopropenone: A smaller ring analog with different chemical properties.
Uniqueness
3-Methyl-4-methylidenecyclopent-2-en-1-one is unique due to its specific substituents, which confer distinct chemical and physical properties.
属性
CAS 编号 |
64096-42-0 |
|---|---|
分子式 |
C7H8O |
分子量 |
108.14 g/mol |
IUPAC 名称 |
3-methyl-4-methylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C7H8O/c1-5-3-7(8)4-6(5)2/h4H,1,3H2,2H3 |
InChI 键 |
PCHNTLAOCJZTAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)CC1=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



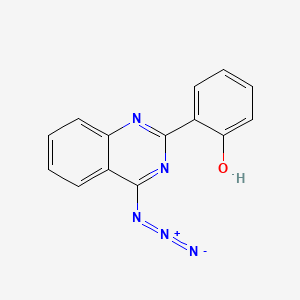
![Trimethyl{2-[(triethylstannyl)sulfanyl]ethyl}silane](/img/structure/B14499153.png)
![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
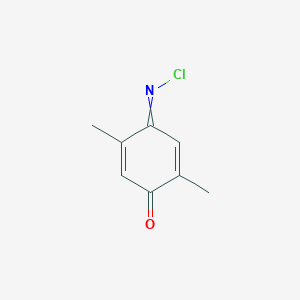
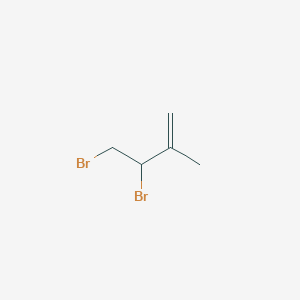

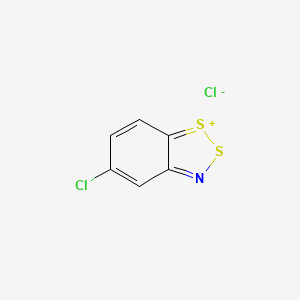
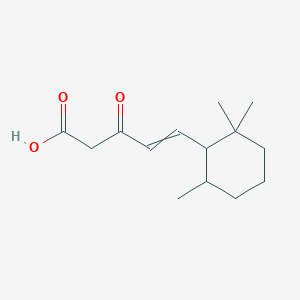
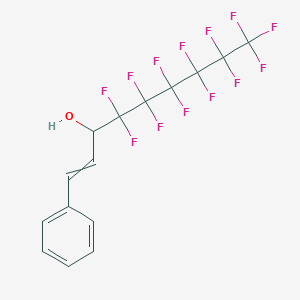


![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)

